Bis(benzonitrile)palladium(II) chloride

概要

説明

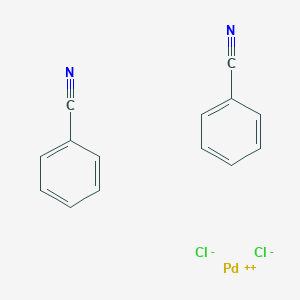

Bis(benzonitrile)palladium(II) chloride is a coordination compound with the formula PdCl₂(NCC₆H₅)₂. It is the adduct of two benzonitrile (PhCN) ligands with palladium(II) chloride. This compound is a yellow-brown solid that is soluble in organic solvents . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

準備方法

Bis(benzonitrile)palladium(II) chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The PhCN ligands are labile, and the complex reverts to palladium(II) chloride in non-coordinating solvents . Another method involves reacting palladium(II) acetate with benzonitrile in the presence of hydrochloric acid at 90°C. The mixture is then cooled, filtered, and the product is crystallized .

化学反応の分析

Cross-Coupling Reactions

PdCl₂(PhCN)₂ serves as a precursor for Heck and Suzuki reactions , enabling C–C bond formation.

Heck Reaction

In the coupling of iodobenzene with ethyl acrylate or styrene, anchored Pd complexes derived from PdCl₂(PhCN)₂ achieve high turnover numbers (TONs):

| Substrate | Product | Base | Solvent | TON (mmol/mmol Pd) |

|---|---|---|---|---|

| Iodobenzene | Ethyl cinnamate | Tributylamine | Toluene | 4,100 |

| Iodobenzene | Stilbene | Tributylamine | p-Xylene | 3,800 |

These catalysts exhibit recyclability, supporting up to 14 cycles without significant activity loss .

Suzuki Reaction

PdCl₂(PhCN)₂ facilitates aryl-aryl couplings, particularly in α-O-glycosidation and functionalized biaryl synthesis .

Carbonylation Reactions

The complex catalyzes carbonylation of iodobenzene under mild conditions (1 atm CO, methanol, 25°C):

| Substrate | Base | Cycles | TON (mmol/mmol Pd) |

|---|---|---|---|

| Iodobenzene | Triethylamine | 20 | 2,300 |

| Iodobenzene | Potassium acetate | 18 | 2,100 |

Yields exceed 90% for methyl benzoate derivatives .

Cyclization Reactions

PdCl₂(PhCN)₂ enables diverse cyclization pathways:

-

Butenolide Formation : δ-Acetylenic carboxylic acids cyclize to butenolides at 80°C in toluene .

-

Nazarov Cyclization : α-Alkoxy dienones undergo electrocyclic ring closure to cyclopentenones .

-

[2+2+2] Cyclotrimerization : Diynes react with nitriles to form bipyridine ligands, achieving 82% yield in epoxide ring-opening reactions .

C–H Activation

The catalyst promotes direct functionalization of inert C–H bonds:

-

Indole Functionalization : PdCl₂(PhCN)₂ mediates C3-alkylation of indoles with acrylates (70–85% yield) .

-

Anti-Markovnikov Hydroamination : Terminal olefins react with amines to form linear products via Pd-hydride intermediates .

Diamination of Conjugated Dienes

Conjugated dienes undergo Pd-catalyzed diamination with ureas or sulfonamides, yielding vicinal diamines (60–75% yield) .

Ligand Substitution and Catalyst Preparation

The labile PhCN ligands in PdCl₂(PhCN)₂ allow facile substitution, forming active catalysts:

-

Anchored Catalysts : Reaction with silica-functionalized amines produces recyclable heterogeneous catalysts .

-

Phosphine Complexes : Ligand exchange with dcpe or dppe enhances hydrogenation activity (e.g., diphenylacetylene reduction) .

Other Reactions

科学的研究の応用

Catalysis

Cross-Coupling Reactions:

Bis(benzonitrile)palladium(II) chloride is predominantly used as a catalyst in cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon bonds by enabling the coupling of organoboron compounds with aryl halides or organostannanes .

Greener Synthesis:

The compound has been employed for greener amine synthesis from terminal olefins through Wacker oxidation followed by transfer hydrogenation. This method enhances efficiency and reduces environmental impact by minimizing waste and energy consumption .

Material Science

Nanomaterials Development:

In material science, this compound is instrumental in developing advanced materials, including polymers and nanomaterials. Its catalytic properties allow for chemical transformations at the molecular level, leading to innovative material properties and functionalities .

Characterization Studies:

Recent studies have characterized the use of this compound in creating palladium-containing nanostructures that exhibit unique electronic and optical properties, making them suitable for applications in sensors and electronic devices .

Pharmaceutical Development

Drug Synthesis:

Researchers leverage this compound's properties to synthesize new pharmaceutical compounds efficiently. Its role as a catalyst accelerates drug discovery processes by providing efficient synthesis routes for complex molecules .

Case Study: Anticancer Activity

A study demonstrated that palladium complexes derived from this compound exhibited significant anticancer activity. The synthesized complexes were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Environmental Chemistry

Pollutant Degradation:

The compound plays a significant role in environmental applications by catalyzing reactions that facilitate the degradation of pollutants. This contributes to cleaner production methods and helps address environmental challenges associated with industrial waste .

Case Study: Photodynamic Therapy

In photodynamic therapy applications, derivatives of this compound have been explored as photosensitizers to combat antibiotic-resistant microorganisms. These studies highlight its potential in developing novel antimicrobial agents .

Electrochemistry

Electrochemical Applications:

this compound is utilized in electrochemical applications such as sensors and batteries. Its catalytic properties enhance the efficiency and performance of electrochemical reactions, making it valuable in energy storage technologies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Cross-coupling reactions (Suzuki, Stille) | Efficient synthesis of complex organic molecules |

| Greener amine synthesis | Reduced waste and energy consumption | |

| Material Science | Development of nanomaterials | Enhanced material properties |

| Pharmaceutical Development | Synthesis of new drugs | Accelerated drug discovery |

| Environmental Chemistry | Pollutant degradation | Cleaner production methods |

| Electrochemistry | Sensors and batteries | Improved efficiency in electrochemical reactions |

作用機序

The mechanism by which bis(benzonitrile)palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center with the reactants. The palladium(II) species undergoes oxidative addition with organic halides, forming a palladium(IV) intermediate. This intermediate then participates in transmetalation and reductive elimination steps, leading to the formation of the desired product and regeneration of the palladium(II) catalyst .

類似化合物との比較

Bis(benzonitrile)palladium(II) chloride can be compared with other palladium(II) complexes such as:

- Bis(acetonitrile)palladium(II) chloride

- Bis(triphenylphosphine)palladium(II) chloride

- Tetrakis(triphenylphosphine)palladium(0)

These compounds also serve as catalysts in similar reactions, but this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes .

生物活性

Bis(benzonitrile)palladium(II) chloride, with the chemical formula and CAS number 14220-64-5, is a palladium complex that has garnered attention in various fields of research, particularly in catalysis and biological applications. Its unique properties make it a valuable reagent in synthetic organic chemistry and a potential candidate for biological investigations.

- Molecular Weight : 383.57 g/mol

- Melting Point : 131 °C

- Boiling Point : 191.1 °C at 760 mmHg

- Solubility : Insoluble in water

- Flash Point : 71.7 °C

Biological Applications

This compound serves as a biochemical reagent, facilitating various biological and chemical reactions. Its biological activity is primarily explored through its role as a catalyst in organic synthesis and its potential therapeutic effects.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. A study highlighted its efficacy against Candida auris, a pathogen of increasing concern in healthcare settings. The compound was evaluated alongside other palladium derivatives, demonstrating significant antifungal activity, which suggests potential applications in treating fungal infections .

Catalytic Properties

The compound is also noted for its catalytic role in several organic reactions, including:

- Suzuki-Miyaura Coupling : Effective for forming carbon-carbon bonds.

- Heck Reaction : Utilized for the coupling of alkenes with aryl halides.

- Stille Coupling : Facilitates the formation of organostannanes with aryl halides.

These reactions are crucial in synthesizing pharmaceuticals and agrochemicals, showcasing the compound's versatility beyond biological applications .

Study on Antifungal Efficacy

In one notable study, the antifungal activity of this compound was tested against various strains of Candida. The results indicated that the compound effectively inhibited fungal growth at specific concentrations, suggesting its potential as a therapeutic agent .

Catalytic Applications

A series of experiments demonstrated the compound's effectiveness as a catalyst in the synthesis of alpha-O-glycosides. The palladium complex facilitated stereoselective formation, emphasizing its utility in synthetic organic chemistry .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antifungal Activity | Candida auris | Significant inhibition of fungal growth at varying concentrations |

| Catalytic Reactions | Organic Synthesis | Effective catalyst in Suzuki-Miyaura and Heck reactions |

特性

IUPAC Name |

benzonitrile;dichloropalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOJTUTEXAZLD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-64-5 | |

| Record name | Bis(benzonitrile)dichloropalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzonitrilepalladium dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(benzonitrile)palladium(II) chloride?

A1: this compound has the molecular formula C14H10Cl2N2Pd and a molecular weight of 383.59 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , ] These techniques provide valuable information about the compound's structure, bonding, and electronic properties.

Q3: How stable is this compound under various conditions?

A3: The stability of this compound can vary depending on the specific conditions. Studies have shown its ability to decompose upon heating in benzene to yield yellow dimers, while in methanol, it forms red dimers. [] This difference in reactivity highlights the influence of solvent environments on the compound's stability.

Q4: What are the main catalytic applications of this compound?

A4: this compound is a highly effective catalyst in a variety of organic reactions, including:

- Mizoroki-Heck reaction: This reaction involves the coupling of aryl halides or vinyl halides with activated alkenes in the presence of a base, leading to the formation of substituted alkenes. [, ]

- Suzuki coupling: This reaction enables the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryls or substituted alkenes, respectively. []

- Hydration of Aromatic Nitriles: The compound has shown effectiveness in catalyzing the hydration of aromatic nitriles to their corresponding amides in aqueous media under specific conditions. []

- Thiocarbonylation Reactions: Research indicates that this compound, in conjunction with specific ligands like Xantphos, can catalyze the thiocarbonylation of various halides (aryl, vinyl, benzyl) to produce thioesters. []

Q5: How does this compound function as a catalyst in these reactions?

A5: Although the exact mechanisms may vary depending on the specific reaction, this compound typically operates through a catalytic cycle that involves:

- Reductive Elimination: The desired product is formed through the coupling of the two organic groups on the palladium center, regenerating the catalyst. []

Q6: Have computational methods been used to study this compound?

A6: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry, including simulations and calculations, plays a crucial role in understanding reaction mechanisms, predicting reactivity, and designing novel catalysts in the field of organometallic chemistry. []

Q7: How do modifications to the structure of this compound affect its activity?

A7: Although specific SAR studies are not detailed in the provided research, it is well established that modifying the ligands around the palladium center can significantly influence the catalyst's activity, selectivity, and stability. [, ] Factors like steric hindrance, electronic properties of the ligands, and coordination geometry can all impact the catalytic performance.

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A8: In addition to the spectroscopic techniques mentioned earlier, other analytical methods used to characterize and quantify this compound include:

- Elemental analysis (CHN analysis): This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, confirming its composition. [, ]

- X-ray Diffraction (XRD): XRD analysis can be employed to study the crystal structure and phase purity of the compound. [, ]

- Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. []

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): ICP-OES is a technique used to determine the elemental composition of materials, including the palladium content in this case. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。